1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide
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Overview
Description
1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of thieno[2,3-b]pyridine derivatives, which are known for their diverse pharmacological and biological activities. These compounds have shown potential in various therapeutic areas, including anticancer, anti-inflammatory, and antiviral applications .
Preparation Methods
The synthesis of 1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide involves multiple steps. One common approach is the multicomponent reaction starting from substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as key intermediates . The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of pyrano[4,3-D]thieno[2,3-B]pyridine derivatives in two synthetic steps . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Amino-N-(4-ethoxyphenyl)-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxamide can be compared with other thieno[2,3-b]pyridine derivatives, such as:
2-Amino-4-aryl-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile: Known for its anticancer activity.
Thieno[3,2-d]pyrimidine derivatives: Studied for their diverse biological activities, including anticancer and anti-inflammatory properties. The uniqueness of this compound lies in its specific structural features and the combination of functional groups that contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C25H30N4O4S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide |
InChI |
InChI=1S/C25H30N4O4S/c1-4-32-16-7-5-15(6-8-16)27-23(30)21-20(26)19-17-13-25(2,3)33-14-18(17)22(28-24(19)34-21)29-9-11-31-12-10-29/h5-8H,4,9-14,26H2,1-3H3,(H,27,30) |
InChI Key |
LUCDSRARXJQKRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C4=C3CC(OC4)(C)C)N5CCOCC5)N |
Origin of Product |
United States |
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